![molecular formula C15H14Cl2S2 B14722645 1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) CAS No. 5424-92-0](/img/structure/B14722645.png)
1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) is a chemical compound with the molecular formula C15H14Cl2S2 It is characterized by the presence of two 4-chlorobenzene rings connected by a methanediylbis(sulfanediylmethanediyl) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) typically involves a multicomponent reaction. One common method includes the reaction of acetylacetone with formaldehyde and S-nucleophiles (such as hydrogen sulfide or 1,2-ethanedithiol) in the presence of Lewis acids. This is followed by in situ interaction with hydrazine or hydroxylamine . The reaction conditions often require room temperature and the presence of catalysts like CoCl2, FeCl3, BF3·Et2O, or AlCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of Lewis acids as catalysts are likely to be employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(pentachlorobenzene): This compound has a similar structure but with additional chlorine atoms on the benzene rings.
4,4’-[Methanediylbis(sulfanediylmethanediyl)]bis(benzene): This compound lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) is unique due to the presence of both chlorine atoms and sulfur linkers, which confer distinct chemical properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5424-92-0 |
|---|---|
Molekularformel |
C15H14Cl2S2 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
1-chloro-4-[(4-chlorophenyl)methylsulfanylmethylsulfanylmethyl]benzene |
InChI |
InChI=1S/C15H14Cl2S2/c16-14-5-1-12(2-6-14)9-18-11-19-10-13-3-7-15(17)8-4-13/h1-8H,9-11H2 |
InChI-Schlüssel |
ONOXSXZOHHQXFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSCSCC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



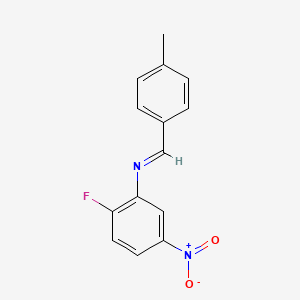
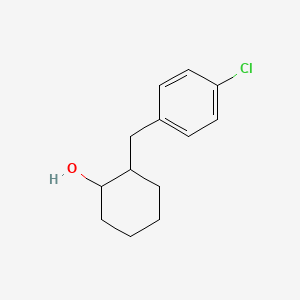
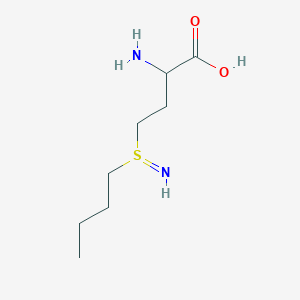
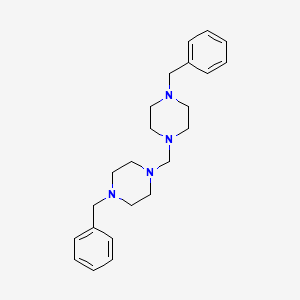
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
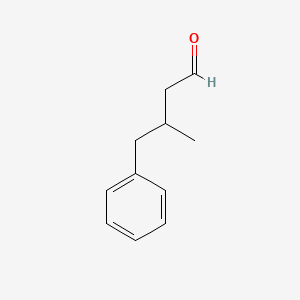
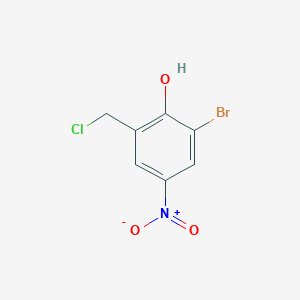


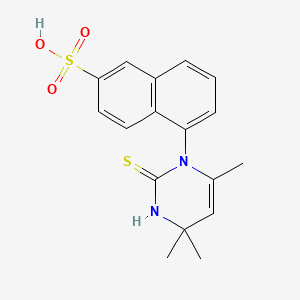
![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)
![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)

